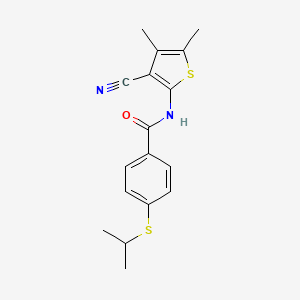

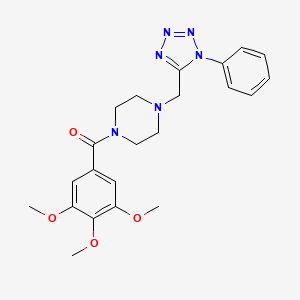

4-acetyl-N-(3-(isoxazol-4-yl)propyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

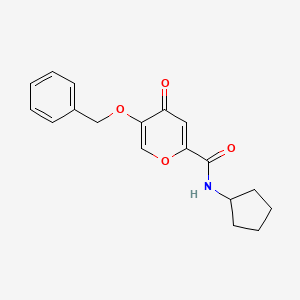

4-acetyl-N-(3-(isoxazol-4-yl)propyl)benzenesulfonamide is a chemical compound that has attracted the attention of scientists due to its potential use in scientific research. This compound is commonly referred to as Isoxazole sulfonamide and has a molecular formula of C14H16N2O4S. The following paper will discuss the synthesis method of Isoxazole sulfonamide, its scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

Photochemical Decomposition

The study of sulfonamides, closely related to 4-acetyl-N-(3-(isoxazol-4-yl)propyl)benzenesulfonamide, like sulfamethoxazole, reveals their photolabile nature, leading to the formation of multiple photoproducts through processes such as photoisomerization. This research has implications for understanding the environmental behavior and decomposition pathways of these compounds (Wei Zhou & D. Moore, 1994).

Inhibition of Carbonic Anhydrase

Isoxazole-containing sulfonamides have been synthesized and shown potent inhibitory activities against carbonic anhydrase II and VII, enzymes relevant in conditions like glaucoma and neuropathic pain. These studies provide a basis for developing targeted therapies using structurally related compounds (C. Altug et al., 2017).

Antitumor Activity

Research into sulfonamide derivatives, including structures akin to this compound, demonstrates promising antitumor activities. These compounds have been evaluated against various cancer cell lines, showing potential as anticancer agents. This suggests a significant application in designing new cancer therapies (Asmaa M. Fahim & Mona A. Shalaby, 2019).

Antimicrobial and UV Protection of Textiles

Sulfonamide-based azo dyes have been developed for textile applications, providing fabrics with UV protection and antimicrobial properties. This application signifies the versatility of sulfonamide compounds beyond pharmaceutical uses, extending into material science and textile engineering (H. Mohamed et al., 2020).

Enzyme Inhibition for Pain Management

Studies on sulfonamide derivatives have explored their effects on pathological pain models in mice, showing potential for pain management. These compounds, by modulating enzyme activity, could offer new avenues for developing pain relief medications (M. M. Lobo et al., 2015).

Mechanism of Action

In the field of drug discovery, it is always imperative to unleash new eco-friendly synthetic strategies . Among various novel synthetic techniques in use for isoxazole synthesis, most synthetic methods employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction . The particular disadvantages associated with metal-catalyzed reactions are high costs, low abundance, toxicity, a significant generation of waste, and difficulty to separate from the reaction mixtures .

properties

IUPAC Name |

4-acetyl-N-[3-(1,2-oxazol-4-yl)propyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4S/c1-11(17)13-4-6-14(7-5-13)21(18,19)16-8-2-3-12-9-15-20-10-12/h4-7,9-10,16H,2-3,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVYRMFXZZSNWEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCCC2=CON=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,2R,4R,5S)-4,5-Dihydroxy-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexane-1-carboxylic acid](/img/structure/B2695616.png)

![N-(1-(thiazol-2-yl)piperidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2695617.png)

![5-methyl-N-[(pyridin-3-yl)methyl]furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2695619.png)

![2-[cyano(phenyl)amino]-N-[1-(naphthalen-2-yl)ethyl]acetamide](/img/structure/B2695624.png)

![5-Methyl-2-[[1-[2-(triazol-2-yl)ethyl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2695628.png)

![N-{4-[(4-bromophenyl)sulfanyl]phenyl}-3-chlorobenzenecarboxamide](/img/structure/B2695630.png)